molecular formula C5H9ClO2S B2809136 2-Cyclopropylethane-1-sulfonyl chloride CAS No. 1196155-54-0

2-Cyclopropylethane-1-sulfonyl chloride

Cat. No.: B2809136
CAS No.: 1196155-54-0
M. Wt: 168.64
InChI Key: QJVYBAAMABSOKJ-UHFFFAOYSA-N
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Description

Significance of Sulfonyl Chlorides as Versatile Synthetic Intermediates

Sulfonyl chlorides (R-SO₂Cl) are a class of highly reactive organosulfur compounds that serve as pivotal intermediates in organic synthesis. Their utility stems from the strong electrophilicity of the sulfur atom, which is bonded to two electron-withdrawing oxygen atoms and a good leaving group, the chloride ion. fiveable.me This configuration makes them highly susceptible to nucleophilic substitution. fiveable.me

The primary reactions of sulfonyl chlorides include:

Formation of Sulfonamides: Their reaction with primary or secondary amines is a cornerstone of medicinal chemistry, yielding sulfonamides (R-SO₂-NR'R''). fiveable.meucl.ac.uk This functional group is a key component in a wide array of pharmaceutical agents. fiveable.me

Formation of Sulfonic Esters: With alcohols, sulfonyl chlorides form sulfonic esters (R-SO₂-OR'), which are themselves valuable intermediates and effective leaving groups in substitution and elimination reactions. fiveable.meeurjchem.com

Friedel-Crafts Reactions: Arylsulfonyl chlorides can react with arenes to form sulfones (R-SO₂-Ar), creating carbon-sulfur bonds. wikipedia.org

This broad reactivity profile allows chemists to readily introduce the sulfonyl group into a diverse range of molecules, which can then be further functionalized or used as stable, functional components of a larger molecular structure. fiveable.me

Strategic Utility of Cyclopropyl (B3062369) Moieties in Contemporary Organic Synthesis

The cyclopropyl group, a three-membered carbon ring, is far more than a simple cycloalkane. Its unique electronic and structural properties make it a highly valuable "bioisostere" and structural element in modern drug design. scientificupdate.comnih.gov The strained C-C bonds of the cyclopropane (B1198618) ring possess significant π-character, and its C-H bonds are shorter and stronger than those in typical alkanes. nih.govresearchgate.net

Incorporating a cyclopropyl moiety into a molecule can confer several strategic advantages:

Metabolic Stability: The high C-H bond dissociation energy reduces susceptibility to oxidative metabolism by cytochrome P450 enzymes, which can increase a drug's half-life. hyphadiscovery.com

Conformational Rigidity: The ring's rigid structure can lock a molecule into a specific conformation, which can lead to more favorable and selective binding to biological targets. iris-biotech.de

Improved Physicochemical Properties: The cyclopropyl group can modulate a molecule's lipophilicity, permeability, and plasma clearance, addressing common roadblocks in drug discovery. nih.goviris-biotech.de

Potency and Selectivity: By acting as a rigid scaffold, it can position other functional groups optimally within a receptor's binding pocket, enhancing potency and reducing off-target effects. nih.govresearchgate.net

The proven track record of cyclopropane-containing molecules in approved drugs has solidified its status as a critical component in the medicinal chemist's toolkit. scientificupdate.com

Unique Chemical Reactivity and Synthetic Opportunities Presented by the 2-Cyclopropylethane-1-sulfonyl Chloride Scaffold

The this compound scaffold combines the reliable and potent reactivity of the sulfonyl chloride group with the beneficial structural features of the cyclopropyl ring. While the fundamental reactivity is dictated by the sulfonyl chloride, the attached 2-cyclopropylethane group provides the synthetic opportunity to incorporate a metabolically robust and conformationally constrained aliphatic unit into a target molecule.

The primary synthetic utility of this compound is as a building block. The sulfonyl chloride acts as a highly reactive "handle" for covalently linking the 2-cyclopropylethyl fragment to other molecules via stable sulfonyl-based linkages. For instance, reaction with a nucleophilic amine on a core scaffold would result in the formation of a stable sulfonamide, appending the cyclopropylethane moiety. This allows chemists to strategically introduce the cyclopropyl group to fine-tune the pharmacological or material properties of a lead compound. The ethyl spacer between the reactive sulfonyl chloride and the cyclopropyl ring ensures that the ring's steric bulk does not significantly hinder the approach of nucleophiles to the electrophilic sulfur center, allowing for efficient reactions.

In essence, this compound serves as a specialized reagent for "cyclopropyl-ethylation" of nucleophiles, providing a direct and efficient route to derivatives that may benefit from enhanced metabolic stability, improved binding affinity, and optimized pharmacokinetic profiles.

Data Tables

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 1196155-54-0
Molecular Formula C₅H₉ClO₂S
Molecular Weight 168.64 g/mol
Canonical SMILES C1CC1CCS(=O)(=O)Cl
InChI Key RWHCYXQCFXSRSP-UHFFFAOYSA-N

Properties

IUPAC Name

2-cyclopropylethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2S/c6-9(7,8)4-3-5-1-2-5/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVYBAAMABSOKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196155-54-0
Record name 2-cyclopropylethane-1-sulfonyl chloride
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Advanced Synthetic Methodologies for 2 Cyclopropylethane 1 Sulfonyl Chloride

Strategies for the Formation of the Sulfonyl Chloride Functional Group

The conversion of various sulfur-containing precursors into the sulfonyl chloride moiety is the cornerstone of synthesizing the target compound. Modern methods prioritize efficiency, mild reaction conditions, and broad substrate applicability.

Oxidative Chlorination Approaches

Oxidative chlorination is a direct and widely employed strategy for synthesizing sulfonyl chlorides from precursors in a lower oxidation state, such as thiols and thioethers. researchgate.net This approach involves the simultaneous oxidation of the sulfur atom and its chlorination.

The direct oxidative chlorination of thiols is one of the most efficient routes to sulfonyl chlorides. organic-chemistry.org A variety of reagent systems have been developed to achieve this transformation under mild conditions with high yields. organic-chemistry.org For the synthesis of 2-cyclopropylethane-1-sulfonyl chloride, the corresponding precursor, 2-cyclopropylethanethiol, would be subjected to these conditions.

Several effective reagent combinations have been reported:

Hydrogen Peroxide (H₂O₂) and Thionyl Chloride (SOCl₂) : This combination serves as a highly reactive and efficient system for the rapid conversion of aliphatic, aromatic, and heterocyclic thiols into their corresponding sulfonyl chlorides. organic-chemistry.org The reaction proceeds quickly, often at room temperature, and produces products in excellent yields with high purity. organic-chemistry.org

Hydrogen Peroxide (H₂O₂) and Zirconium Tetrachloride (ZrCl₄) : This system provides a very efficient method for the direct oxidative conversion of thiols and disulfides into sulfonyl chlorides. organic-chemistry.org Key advantages include high purity of the product, extremely short reaction times, and mild conditions, which avoids the use of harsh reagents. organic-chemistry.org

N-Chlorosuccinimide (NCS) : In the presence of water or dilute hydrochloric acid, NCS can smoothly oxidize thiols to afford sulfonyl chlorides in good yields. organic-chemistry.org This method is also applicable for the in situ preparation of sulfonyl chlorides, which can then be immediately reacted with amines or sodium azide (B81097) to produce sulfonamides and sulfonyl azides, respectively. organic-chemistry.org

2,4-Dichloro-5,5-dimethylhydantoin (DCDMH) : DCDMH has been identified as a mild and effective reagent for the oxidative chlorination of various sulfur compounds, including thiols, disulfides, and benzylic sulfides. lookchem.com The reactions proceed cleanly in aqueous acetonitrile (B52724), and the primary byproduct, 5,5-dimethylhydantoin, is easily removed through a simple aqueous workup, yielding sulfonyl chlorides in good to excellent purity. lookchem.com

The following table summarizes and compares various oxidative chlorination methods applicable to the synthesis of this compound from its corresponding thiol.

Reagent SystemKey AdvantagesTypical ConditionsRef.
H₂O₂ / SOCl₂Highly reactive, very short reaction times (minutes), cost-effective.Room temperature, short duration. organic-chemistry.org
H₂O₂ / ZrCl₄Excellent yields, high purity, mild conditions, avoids harsh reagents.Mild conditions, rapid reaction. organic-chemistry.org
N-Chlorosuccinimide (NCS) / H₂OGood yields, allows for one-pot synthesis of derivatives.Mild conditions. organic-chemistry.org
DCDMH / aq. AcetonitrileMild and effective, simple workup, good purity of product.5 °C to room temperature. lookchem.com
Nitrate Salt / TMSClMild and efficient, high yields, clean reactions.Mild conditions. organic-chemistry.org

Sulfonyl hydrazides are stable, easy-to-handle crystalline solids that serve as versatile precursors for sulfonyl chlorides. nih.gov They can be efficiently converted into the target functional group using N-halosuccinimides. A simple and rapid method involves reacting a sulfonyl hydrazide with N-chlorosuccinimide (NCS) in a solvent like acetonitrile at room temperature. researchgate.netresearchgate.net This transformation is generally high-yielding and tolerates a wide variety of functional groups, making it suitable for complex molecule synthesis. researchgate.netresearchgate.net In the context of the target molecule, 2-cyclopropylethane-1-sulfonyl hydrazide would be treated with NCS to yield this compound. researchgate.net

Sulfonyl Radical-Mediated Synthesis

The formation of sulfonyl chlorides can proceed through sulfonyl radical intermediates. researchgate.net In certain photocatalytic Sandmeyer-type reactions, an aryl radical, generated from a diazonium salt, reacts with sulfur dioxide (SO₂) to form an S-centered sulfonyl radical. acs.org This sulfonyl radical is then trapped by a chlorine radical to yield the final arenesulfonyl chloride product. acs.org Visible-light photocatalysis provides a modern approach for generating sulfonyl radicals under redox-neutral conditions, avoiding the need for stoichiometric oxidants or reductants. acs.orgrsc.org While often applied to the synthesis of sulfones or sulfonamides, the fundamental step of generating a sulfonyl radical and trapping it can be adapted for sulfonyl chloride synthesis. acs.orgrsc.org

Sandmeyer-Type Sulfonyl Chloride Synthesis

The Sandmeyer reaction is a classic method for converting aromatic amines into a variety of functional groups, including sulfonyl chlorides. nih.gov The traditional process involves the diazotization of an aromatic amine to form a diazonium salt, which then reacts with sulfur dioxide in the presence of a copper(I) chloride catalyst. wikipedia.org

Modern advancements have made this process safer and more practical. A significant improvement is the use of stable and solid SO₂ surrogates, such as the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO). nih.govorganic-chemistry.org This avoids the handling of gaseous and toxic SO₂. The reaction proceeds from feedstock anilines in the presence of hydrochloric acid and a copper catalyst, allowing for the isolation of the sulfonyl chloride after an aqueous workup. nih.govorganic-chemistry.org This methodology is highly effective for a wide range of carbo- and heterocyclic anilines. nih.gov It is important to note that the Sandmeyer reaction is fundamentally a transformation of aromatic amines, and therefore it is not a direct pathway for the synthesis of aliphatic sulfonyl chlorides like this compound.

Construction of the Cyclopropylethane Carbon Skeleton

The synthesis of the target molecule requires the efficient assembly of the 2-cyclopropylethane backbone. Several modern synthetic methods can be employed to construct this carbon skeleton.

One effective strategy involves the cross-coupling of cyclopropyl (B3062369) organometallic reagents with a two-carbon electrophile. For instance, the palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide with a suitable 2-haloethane derivative can form the C-C bond. organic-chemistry.org Similarly, cobalt-catalyzed cross-coupling reactions between cyclopropyl Grignard reagents and alkyl iodides are effective for introducing strained rings. organic-chemistry.org

An alternative approach involves the intramolecular cyclization of a suitable precursor. For example, a process analogous to the synthesis of cyclopropyl sulfonamide from 3-chloropropane sulfonyl chloride could be envisioned. google.com This involves the initial formation of a sulfonamide from 3-chloropropane sulfonyl chloride, followed by a base-mediated ring closure to form the cyclopropane (B1198618) ring. google.com Adapting this to the target would require starting with a precursor that already contains the ethyl group or modifying the strategy accordingly.

Furthermore, cyclopropanes can be synthesized via the intramolecular reaction of 1,3-dihalopropanes with zinc powder, a method that is efficient and environmentally benign. organic-chemistry.org The resulting cyclopropane derivative could then be further elaborated to introduce the ethanesulfonyl chloride moiety.

Cyclopropanation Reactions and Precursor Functionalization

A primary strategy for synthesizing cyclopropyl-containing compounds involves the direct formation of the three-membered ring through cyclopropanation reactions. researchgate.net These methods typically involve the reaction of an alkene with a carbene or carbene equivalent. The choice of precursor is critical, as it must contain a suitable double bond for the cyclopropanation step and a functional handle that can be later converted into the ethanesulfonyl chloride moiety.

Key cyclopropanation methods include:

Simmons-Smith Reaction: This classic method utilizes a diiodomethane (B129776) and a zinc-copper couple to generate a carbenoid that reacts with an alkene to form the cyclopropane ring. researchgate.net

Catalytic Cyclopropanation with Diazo Compounds: Transition metal catalysts, particularly those based on rhodium, copper, and palladium, can effectively catalyze the transfer of a carbene from a diazo compound (e.g., ethyl diazoacetate) to an alkene. researchgate.netorganic-chemistry.org

Corey-Chaykovsky Reaction: This reaction involves a sulfur ylide reacting with an α,β-unsaturated carbonyl compound, which, while not directly applicable to a simple alkene, is a powerful tool for creating cyclopropyl ketones that can be further modified. researchgate.net

The precursor functionalization strategy involves starting with a molecule that already contains the necessary carbon backbone and a functional group that can be elaborated. For instance, a precursor like 4-penten-1-ol (B13828) could be subjected to a cyclopropanation reaction. The resulting cyclopropylethanol can then be converted to a corresponding halide or thiol, which are common precursors for sulfonyl chlorides. The conversion of a thiol or its derivatives (like S-alkylisothiourea salts) to a sulfonyl chloride can be achieved through oxidative chlorination using reagents such as N-chlorosuccinimide (NCS) or sodium hypochlorite (B82951) (bleach). organic-chemistry.org

Table 1: Comparison of Selected Cyclopropanation Methods for Precursor Synthesis
MethodReagentsTypical SubstrateKey AdvantagesPotential Challenges
Simmons-Smith ReactionCH₂I₂ / Zn(Cu)AlkeneStereospecific; good for unfunctionalized alkenes.Stoichiometric use of zinc; can have functional group compatibility issues.
Catalytic (Rh, Cu)Diazoalkane (e.g., N₂CHCO₂Et)AlkeneHigh efficiency and selectivity (enantio- and diastereoselectivity possible). organic-chemistry.orgHandling of potentially explosive diazo compounds.
Kulinkovich ReactionGrignard Reagent + Ti(O-i-Pr)₄EsterForms cyclopropanols from esters.Requires specific titanium catalyst and Grignard reagent.

Ring-Opening/Rearrangement Strategies for Cyclopropyl Derivatives

While often used to synthesize more complex structures from cyclopropanes, ring-opening and rearrangement reactions can be considered in a retrosynthetic sense. beilstein-journals.org The high ring strain of the cyclopropane moiety makes it susceptible to cleavage under various conditions, including electrophilic, nucleophilic, and radical pathways. beilstein-journals.orgnih.gov

A hypothetical strategy could involve the rearrangement of a larger, more easily accessible ring system into the desired cyclopropylethane structure. However, a more common application involves the reaction of activated cyclopropanes. For example, donor-acceptor cyclopropanes can undergo ring-opening reactions when treated with nucleophiles or electrophiles, leading to 1,3-difunctionalized products. nih.gov In the context of synthesizing this compound, these strategies are less direct. A potential pathway might involve the ring-opening of a cyclopropylmethyl derivative followed by subsequent functionalization and ring-closure to form a different part of a more complex molecule, but it is not a primary method for creating the core 2-cyclopropylethyl skeleton itself.

Radical-mediated pathways have also been explored, where a cyclopropyl-substituted radical can undergo a ring-opening to generate a more stable alkyl radical, which can then participate in further reactions. beilstein-journals.org These methods highlight the versatility of the cyclopropane ring as a reactive intermediate, though controlling the regioselectivity of ring-opening can be a significant challenge. organic-chemistry.orgrsc.org

Derivatization of Alkenes and Alkynes for Cyclopropyl Moiety Introduction

The introduction of the cyclopropyl moiety via the derivatization of alkenes is one of the most direct and widely used strategies. researchgate.netmdpi.com This approach begins with a readily available alkene precursor that contains the ethylsulfonyl chloride backbone or a group that can be converted to it.

For example, a synthetic route could commence with an alkene such as vinylacetic acid or a derivative. The double bond would be the site for the cyclopropanation reaction. The choice of cyclopropanation method would depend on the functional groups present in the rest of the molecule. For instance, catalytic methods using rhodium or copper carbenoids are often tolerant of various functional groups. organic-chemistry.org

The general sequence would be:

Selection of Precursor: Start with an alkene like 4-bromo-1-butene.

Cyclopropanation: React the alkene with a suitable carbene source (e.g., via a Simmons-Smith or catalytic reaction) to form 1-bromo-2-cyclopropylethane.

Sulfur Moiety Introduction: Convert the bromide to a thiol or a related sulfur-containing group. For example, reaction with thiourea (B124793) followed by hydrolysis yields cyclopropylethanethiol.

Oxidative Chlorination: The thiol can then be oxidized in the presence of a chlorine source to yield the final product, this compound.

This approach is highly modular, allowing for the introduction of the key cyclopropyl group onto a pre-functionalized chain.

Table 2: Illustrative Pathway via Alkene Derivatization
StepStarting MaterialKey ReagentsIntermediate ProductObjective
14-Penten-1-olCH₂I₂, Zn(Cu)2-CyclopropylethanolIntroduce cyclopropyl group.
22-CyclopropylethanolPBr₃ or SOCl₂1-Bromo-2-cyclopropylethaneConvert alcohol to leaving group.
31-Bromo-2-cyclopropylethane1. Thiourea; 2. NaOH(aq)2-CyclopropylethanethiolIntroduce sulfur atom.
42-CyclopropylethanethiolCl₂, H₂OThis compoundForm the sulfonyl chloride.

Convergent and Divergent Synthetic Pathways to the Target Compound

Convergent Synthesis: In a convergent synthesis, different fragments of the target molecule are prepared independently and then combined in the final stages. wikipedia.org This approach is generally more efficient for complex molecules as it maximizes the yield by reducing the number of steps in the longest linear sequence. wikipedia.org

For this compound, a convergent approach could involve:

Fragment A Synthesis: Preparation of a cyclopropylethyl nucleophile, such as 2-cyclopropylethylmagnesium bromide. This can be synthesized from 1-bromo-2-cyclopropylethane.

Fragment B Synthesis: Preparation of an electrophilic sulfur dioxide equivalent, such as sulfuryl chloride (SO₂Cl₂).

Coupling: The reaction of the Grignard reagent (Fragment A) with sulfuryl chloride would yield the target sulfonyl chloride. This method is analogous to the synthesis of other sulfonyl chlorides from Grignard reagents and SO₂ followed by an oxidant like NCS. organic-chemistry.orgchemicalbook.com

Divergent Synthesis: A divergent synthesis begins with a common precursor that is elaborated through different reaction pathways to produce a library of structurally related compounds. nih.govresearchgate.net While often used in medicinal chemistry to create analogs, the principles can apply to the synthesis of a single target by viewing it as one branch of a potential synthetic tree.

A divergent approach to this compound might start from a common intermediate like 2-cyclopropylethanol. From this central molecule, one could synthesize a variety of derivatives:

Branch 1 (Target Synthesis): Conversion of the alcohol to a thiol and subsequent oxidative chlorination to yield this compound.

Branch 2: Oxidation of the alcohol to 2-cyclopropylethanoic acid.

Branch 3: Conversion of the alcohol to 2-cyclopropylethylamine.

This strategy is valuable when exploring the structure-activity relationships of related compounds but may not be the most direct or efficient route if only the sulfonyl chloride is the desired product.

Reactivity and Mechanistic Investigations of 2 Cyclopropylethane 1 Sulfonyl Chloride

Reactions Involving the Sulfonyl Chloride Moiety

The chemistry of 2-Cyclopropylethane-1-sulfonyl chloride is dominated by the highly electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This functional group is an excellent leaving group, making the sulfur atom susceptible to attack by a wide range of nucleophiles. Furthermore, the S-Cl bond can undergo homolytic cleavage to participate in radical reactions.

Nucleophilic Substitution Reactions at the Sulfur Atom

Nucleophilic substitution at the sulfur atom of a sulfonyl chloride is a cornerstone of its reactivity. These reactions typically proceed through a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur center. researchgate.net The attacking nucleophile approaches the sulfur atom, leading to a trigonal bipyramidal transition state before the chloride ion is expelled. beilstein-journals.org The presence of the 2-cyclopropylethyl group is not expected to sterically hinder this approach significantly, allowing for efficient reactions with various nucleophiles.

The reaction of this compound with primary or secondary amines is the principal method for synthesizing the corresponding sulfonamides. This reaction, often called sulfonylation, is robust and widely used in medicinal chemistry. nih.gov The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrogen chloride (HCl) generated during the reaction.

The general mechanism involves the amine's lone pair of electrons attacking the electrophilic sulfur atom, followed by the departure of the chloride ion and deprotonation of the nitrogen atom by the base to yield the stable sulfonamide product.

Illustrative Reaction Scheme for Sulfonamide Formation

Reactant 1 Reactant 2 Base Product
This compound Primary Amine (R-NH₂) Triethylamine N-alkyl-2-cyclopropylethane-1-sulfonamide
This compound Secondary Amine (R₂-NH) Pyridine N,N-dialkyl-2-cyclopropylethane-1-sulfonamide

Detailed kinetic studies on analogous alkanesulfonyl chlorides support a concerted SN2-like mechanism where the nucleophile's attack and the leaving group's departure are part of a single, rate-determining step. mdpi.com

Sulfonate Esters: When this compound is treated with an alcohol or a phenol (B47542) in the presence of a base, a sulfonate ester is formed. This reaction is analogous to sulfonamide formation, with the oxygen atom of the alcohol acting as the nucleophile. Pyridine is often used as both the base and a catalyst. The resulting sulfonate group is an excellent leaving group in its own right, making these esters useful intermediates in further synthetic transformations. archive.org

Sulfinamides: The synthesis of sulfinamides from sulfonyl chlorides is a more complex transformation that requires a reduction of the sulfur(VI) center to a sulfur(IV) state. A one-pot procedure for this conversion on general sulfonyl chlorides involves the in situ reduction of the sulfonyl chloride, typically using a reducing agent like triphenylphosphine, in the presence of an amine. This method circumvents the need to isolate sensitive sulfinyl chloride intermediates.

Radical Reactions of the Sulfonyl Group

Beyond ionic pathways, the sulfonyl chloride group can participate in radical reactions. The sulfur-chlorine bond can be cleaved homolytically using initiators such as light (photolysis) or radical initiators (e.g., AIBN), or through atom transfer processes mediated by transition metals like copper or ruthenium. magtech.com.cn This generates a 2-cyclopropylethanesulfonyl radical (c-C₃H₅CH₂CH₂SO₂•), which can engage in various addition and substitution reactions.

Chlorosulfonylation involves the addition of both the sulfonyl group and the chlorine atom across a double or triple bond. In the context of this compound, this would typically be a reaction with an unsaturated compound. However, the term "chlorosulfonylation" more commonly refers to the industrial process of reacting alkanes with sulfur dioxide and chlorine under UV light to produce alkanesulfonyl chlorides. While not a reaction of this compound, this radical process is the likely method for its industrial synthesis from 2-cyclopropylethane.

The addition of sulfonyl chlorides to unsaturated hydrocarbons like alkenes and alkynes is a well-established radical process, often catalyzed by transition metals, particularly copper complexes. This reaction, known as radical sulfonylation, results in the formation of a new carbon-sulfur bond.

The generally accepted mechanism involves the following steps:

Initiation: A catalyst (e.g., a Cu(I) species) abstracts the chlorine atom from this compound to generate a 2-cyclopropylethanesulfonyl radical and a Cu(II)-Cl species.

Propagation: The sulfonyl radical adds to the alkene or alkyne, forming a new carbon-centered radical intermediate.

Termination/Chain Transfer: This radical intermediate then abstracts a chlorine atom from the Cu(II)-Cl species (or another molecule of the sulfonyl chloride) to form the final product and regenerate the Cu(I) catalyst, which continues the chain reaction.

This process typically yields β-chloro sulfones, which are versatile synthetic intermediates.

Typical Conditions for Radical Sulfonylation

Substrate Reagent Catalyst Solvent Product Type
Alkene (e.g., Styrene) This compound CuCl / Amine Ligand Acetonitrile (B52724) β-Chloro sulfone

The regioselectivity of the radical addition to the unsaturated bond is a key consideration in these reactions. For instance, with styrenes, the sulfonyl radical typically adds to the less substituted carbon atom, leading to the formation of the more stable benzylic radical intermediate.

Desulfonylative Coupling Reactions

Desulfonylative coupling reactions represent a significant class of transformations for sulfonyl chlorides, wherein the sulfonyl group (-SO₂) is extruded as sulfur dioxide gas, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. In the context of this compound, this methodology allows the cyclopropylethyl moiety to be coupled with various partners. These reactions are typically catalyzed by transition metals and proceed via a mechanism that involves the cleavage of the C-S bond. researchgate.netcore.ac.uk

The utility of arenesulfonyl chlorides as electrophilic partners in such cross-coupling reactions has been well-documented. epfl.ch Iron-catalyzed protocols, for instance, have proven effective for the desulfinylative C-C cross-coupling of sulfonyl chlorides with Grignard reagents. core.ac.uk This approach is advantageous due to the low cost and environmental friendliness of iron catalysts. The reaction of this compound with an organometallic reagent (R-M) under these conditions would yield a new hydrocarbon, effectively joining the cyclopropylethyl fragment to the R group.

A proposed general mechanism involves the initial reaction of the catalyst with the organometallic reagent, followed by oxidative addition of the sulfonyl chloride. Subsequent reductive elimination releases the final coupled product and regenerates the active catalyst. The reactivity in these reactions often follows the order ArI > ArSO₂Cl > ArBr > ArCl, highlighting that sulfonyl chlorides can be more reactive than the corresponding bromides and chlorides. epfl.ch

Transition Metal-Catalyzed Transformations

Transition metal catalysis provides a powerful platform for activating the C-S bond in this compound, enabling a diverse range of molecular constructions. nih.gov These transformations leverage the ability of metals like palladium, nickel, rhodium, and iron to mediate the formation of new bonds with high efficiency and selectivity. core.ac.ukepfl.ch

Cross-coupling reactions are fundamental in organic synthesis for creating C-C bonds. researchgate.net this compound can serve as an electrophilic partner in a variety of named cross-coupling reactions, where the sulfonyl chloride group is displaced by a nucleophilic coupling partner. epfl.ch This versatility allows for the introduction of the 2-cyclopropylethyl scaffold into a wide array of organic molecules.

These reactions typically involve an oxidative addition of the sulfonyl chloride to a low-valent transition metal catalyst, followed by transmetalation with an organometallic nucleophile and subsequent reductive elimination to afford the coupled product. researchgate.net For example, palladium-catalyzed Stille and Suzuki-Miyaura couplings can be employed to form new C(sp²)-C(sp³) bonds. epfl.ch Similarly, Negishi coupling provides another avenue for C-C bond formation using organozinc reagents. acs.org

Below is a table summarizing potential cross-coupling reactions for this compound based on established methodologies for other sulfonyl chlorides.

Reaction Name Typical Catalyst System Coupling Partner (Nucleophile) Bond Formed Reference
Suzuki-MiyauraPd complexes (e.g., Pd(PPh₃)₄) + BaseOrganoboron compounds (R-B(OR)₂)C-C epfl.ch
StillePd complexes (e.g., Pd₂(dba)₃)Organostannane compounds (R-SnR'₃)C-C epfl.ch
NegishiPd or Ni complexesOrganozinc compounds (R-ZnX)C-C epfl.chacs.org
SonogashiraPd/Cu complexesTerminal Alkynes (R-C≡CH)C-C(sp) epfl.ch
Iron-CatalyzedFe(acac)₃Grignard Reagents (R-MgX)C-C core.ac.uk

Annulation reactions involving sulfonyl chlorides provide access to various cyclic structures. magtech.com.cn These reactions utilize the sulfonyl chloride as a building block for ring formation. For instance, in sulfa-Staudinger [2+2] cycloadditions, alkanesulfonyl chlorides can react with imines to yield four-membered β-sultam rings. researchgate.net While specific examples with this compound are not detailed, its participation in such annulations is mechanistically plausible.

More complex sequential [3+2] annulation reactions have also been developed using sulfonium (B1226848) salts derived from related compounds, reacting with partners like hydrazonyl chlorides or N-ylides to construct five-membered rings such as pyrazoles or fused pyrrole (B145914) systems. rsc.orgrsc.org These processes demonstrate the potential of sulfur-containing functional groups to act as synthons in the assembly of heterocyclic frameworks. The reaction typically proceeds under mild conditions and involves the formation of multiple new carbon-carbon bonds in a single operation. rsc.org

Reactions Involving the Cyclopropyl (B3062369) Group

The cyclopropyl group is a three-membered carbocycle characterized by significant ring strain, which makes it susceptible to ring-opening reactions under various conditions. nih.gov The presence of the adjacent electron-withdrawing ethanesulfonyl chloride moiety is expected to influence the reactivity of the cyclopropane (B1198618) ring, particularly its susceptibility to nucleophilic or electrophilic cleavage.

The cleavage of the cyclopropane ring in this compound can lead to the formation of linear, functionalized alkane chains. This transformation can be initiated by electrophiles, nucleophiles, or radical species. In donor-acceptor (D-A) cyclopropanes, the ring-opening is often regioselective, with cleavage occurring at specific bonds influenced by the electronic nature of the substituents. researchgate.net The sulfonyl chloride group acts as a strong σ-acceptor, which can weaken the distal C-C bond of the cyclopropane ring, making it a potential site for cleavage. nih.gov

Mechanistic studies on related systems suggest that ring-opening can proceed through zwitterionic or diradical intermediates, which are then trapped by reagents present in the reaction mixture to yield bifunctionalized products. nih.govresearchgate.net

The inherent strain of the cyclopropyl ring makes it an electrophilic substrate that can react with nucleophiles, resulting in ring cleavage. researchgate.net Direct substitution on a cyclopropyl halide is often disfavored due to competing ring-opening pathways. chegg.com In the case of this compound, a nucleophile could potentially attack one of the cyclopropyl carbons, leading to the cleavage of a C-C bond.

This process would result in a 1,3-bifunctionalized open-chain product. For example, a reaction with a soft nucleophile like a thiol or a halide ion could proceed via an Sₙ2-type mechanism on a carbon atom of the ring, with the concomitant opening of the ring to relieve strain. The regioselectivity of the nucleophilic attack would be governed by steric and electronic factors imposed by the 2-ethanesulfonyl chloride substituent.

The table below illustrates potential products from the nucleophilic ring-opening of the cyclopropyl group.

Nucleophile (Nu⁻) Potential Ring-Opened Product Structure
Thiolate (RS⁻)ClO₂S-(CH₂)₃-CH(SR)-CH₃
Halide (X⁻)ClO₂S-(CH₂)₃-CH(X)-CH₃
Cyanide (CN⁻)ClO₂S-(CH₂)₃-CH(CN)-CH₃
Amine (R₂NH)ClO₂S-(CH₂)₃-CH(NR₂)-CH₃

Ring-Opening Reactions and Functionalizations

Strain-Release Mediated Rearrangements

The inherent ring strain of the cyclopropyl group in this compound is a key driver for its participation in strain-release mediated rearrangements. While direct studies on this specific molecule are not extensively documented, the behavior of related cyclopropylcarbinyl systems provides significant insight into potential reaction pathways. The high degree of p-character in the C-C bonds of the cyclopropane ring allows it to stabilize an adjacent positive charge, leading to facile ring-opening reactions that relieve the inherent strain of approximately 27.5 kcal/mol.

In the presence of a Lewis acid or under solvolytic conditions, it is plausible that this compound could undergo rearrangement. The initial step would likely involve the departure of the chloride ion from the sulfonyl group, or activation of the sulfonyl group, to generate a species with developing positive charge on the sulfur, which could then influence the cyclopropane ring. However, a more likely scenario involves reactions where the cyclopropyl group itself participates in a rearrangement, driven by the formation of a carbocationic intermediate. For example, if a reaction were to induce a positive charge on the carbon adjacent to the cyclopropane ring, a rapid rearrangement to a more stable homoallylic or cyclobutyl cation would be expected.

Table 1: Plausible Strain-Release Rearrangement Products of this compound Derivatives

Starting Material Derivative Reaction Conditions Plausible Rearrangement Product(s)
2-Cyclopropylethyl-X (where X is a leaving group) Solvolysis (e.g., in formic acid) Homoallylic sulfonates, Cyclobutyl sulfonates

These rearrangements are often dictated by subtle stereoelectronic effects, where the orientation of the cyclopropane ring relative to the developing positive charge influences the reaction outcome.

Cycloaddition Reactions and Annulation Pathways

While the sulfonyl chloride group itself is not a typical participant in cycloaddition reactions, the cyclopropane ring of this compound can act as a three-carbon unit in certain annulation pathways, particularly in the presence of transition metals. researchgate.net Donor-acceptor cyclopropanes, where the cyclopropane is substituted with both an electron-donating and an electron-withdrawing group, are well-known to undergo formal [3+2] cycloadditions with various dipolarophiles. researchgate.net Although this compound does not fit the classic donor-acceptor pattern, the electrophilicity of the sulfonyl chloride could influence the reactivity of the cyclopropane ring in the presence of a suitable catalyst and reaction partner.

For instance, palladium-catalyzed [3+2] cycloaddition reactions of vinylcyclopropanes with alkenes are a common strategy for the synthesis of five-membered rings. While the ethyl spacer in this compound separates the cyclopropane from the sulfonyl chloride, electronic effects could still play a role in modulating the reactivity of the cyclopropane ring in such transformations.

Annulation pathways could also be envisaged where the sulfonyl chloride first reacts to form a sulfene (B1252967) intermediate, which then undergoes a cycloaddition. However, the conditions required for sulfene formation (typically a strong base) might also lead to other reactions involving the cyclopropane ring.

Stereoselective Transformations Retaining the Cyclopropane Ring

A significant challenge and area of interest in the chemistry of cyclopropane-containing molecules is the ability to perform chemical transformations on other parts of the molecule while preserving the three-membered ring. In the case of this compound, stereoselective reactions targeting the sulfonyl chloride moiety without inducing ring-opening of the cyclopropane are of particular importance for the synthesis of novel cyclopropane-containing sulfonamides and other derivatives.

The reaction of this compound with chiral amines or alcohols in the presence of a suitable base could lead to the formation of chiral sulfonamides or sulfonates, respectively. The stereoselectivity of these reactions would be primarily governed by the chirality of the nucleophile and the reaction conditions, with the cyclopropane ring acting as a sterically demanding substituent that could influence the approach of the nucleophile.

Table 2: Examples of Stereoselective Reactions with Retention of the Cyclopropane Ring

Nucleophile Product Type Potential for Stereoselectivity
Chiral Amine Chiral Sulfonamide High, dependent on amine and reaction conditions
Chiral Alcohol Chiral Sulfonate Ester High, dependent on alcohol and reaction conditions

The development of catalytic asymmetric methods for these transformations would be a valuable contribution to the synthetic utility of this compound.

Synergistic Reactivity and Mechanistic Interplay Between Functional Groups

The chemical behavior of this compound is not simply the sum of its individual functional groups but is rather a result of the complex interplay between the cyclopropyl and sulfonyl chloride moieties.

Influence of the Sulfonyl Chloride on Cyclopropyl Reactivity

The strongly electron-withdrawing nature of the sulfonyl chloride group can influence the reactivity of the cyclopropane ring, even though they are separated by an ethyl linker. This influence is primarily inductive, making the electrons in the C-C bonds of the cyclopropane ring less available for donation. This could, for example, decrease the rate of electrophilic attack on the cyclopropane ring compared to an unsubstituted ethylcyclopropane.

Conversely, in reactions that proceed through a radical mechanism, the sulfonyl chloride group could act as a radical initiator or participate in radical chain processes, potentially leading to ring-opening of the cyclopropane.

Impact of the Cyclopropyl Group on Sulfonyl Chloride Transformations

The cyclopropyl group, with its unique steric and electronic properties, can also impact the reactivity of the sulfonyl chloride. Sterically, the cyclopropyl group can hinder the approach of bulky nucleophiles to the sulfonyl chloride, potentially leading to different product distributions compared to a less sterically demanding alkyl group.

Electronically, the cyclopropyl group can stabilize an adjacent positive charge through hyperconjugation. wikipedia.org While this effect is attenuated by the ethyl spacer, it could still play a minor role in stabilizing the transition state of reactions at the sulfonyl chloride center, particularly those involving the departure of the chloride ion.

Elucidation of Reaction Mechanisms Through Experimental Probes and Labeling Studies

To unravel the intricate mechanisms of reactions involving this compound, experimental probes and labeling studies are invaluable tools. For instance, the use of stereochemically defined cyclopropane precursors can help to determine the stereochemical course of a reaction and distinguish between concerted and stepwise pathways. nih.gov

Isotopic labeling, such as replacing specific hydrogen atoms with deuterium (B1214612), can provide information about bond-breaking and bond-forming steps. For example, in a potential elimination reaction to form a sulfene, the position of deuterium in the product can reveal the mechanism of proton abstraction.

Kinetic isotope effect (KIE) studies can also be employed to probe the nature of the transition state. By comparing the reaction rates of the unlabeled compound with its deuterated isotopologues, one can gain insight into which bonds are being broken in the rate-determining step. While no specific labeling studies on this compound have been reported, the principles from related systems are directly applicable.

Table 3: Potential Labeling Studies to Elucidate Reaction Mechanisms

Type of Study Labeled Compound Information Gained
Stereochemical Probe (R)- or (S)-2-Cyclopropylethane-1-sulfonyl chloride Stereochemical outcome of nucleophilic substitution; evidence for SN1 vs. SN2 pathways.
Isotopic Labeling (Deuterium) 2-(Cyclopropyl-d₅)ethane-1-sulfonyl chloride Fate of the cyclopropane ring during rearrangement reactions.

Through the careful design and execution of such experiments, a deeper understanding of the reactivity and mechanistic pathways of this compound can be achieved.

Derivatization and Advanced Functionalization of 2 Cyclopropylethane 1 Sulfonyl Chloride

Accessing Complex Sulfonamide Derivatives

The reaction of 2-cyclopropylethane-1-sulfonyl chloride with primary or secondary amines is a robust and widely utilized method for the synthesis of sulfonamides. sigmaaldrich.com This reaction typically proceeds with high efficiency in the presence of a base to neutralize the hydrogen chloride byproduct. The versatility of this transformation allows for the introduction of a vast range of substituents on the nitrogen atom, leading to complex sulfonamide derivatives.

The synthesis of N-substituted sulfonamides from this compound involves its reaction with a suitable primary or secondary amine. The reaction is generally carried out in an inert solvent, such as dichloromethane (B109758) or tetrahydrofuran, with a tertiary amine like triethylamine (B128534) or pyridine (B92270) serving as a proton scavenger. This method provides access to a wide variety of acyclic sulfonamides with diverse functionalities, which are of significant interest in the development of new therapeutic agents.

Table 1: Synthesis of N-Substituted 2-Cyclopropylethanesulfonamides

Amine Reactant Base Solvent Product
Aniline Triethylamine Dichloromethane N-phenyl-2-cyclopropylethanesulfonamide
Piperidine Pyridine Tetrahydrofuran 1-(2-Cyclopropylethylsulfonyl)piperidine
Benzylamine Triethylamine Dichloromethane N-benzyl-2-cyclopropylethanesulfonamide

Cyclic sulfonamides, known as sultams, are an important class of heterocyclic compounds. organic-chemistry.org The synthesis of sultams originating from this compound typically requires a multi-step approach. An initial reaction with a bifunctional molecule, such as an amino alcohol, yields a linear precursor. This intermediate can then undergo an intramolecular cyclization reaction to form the sultam ring. Conditions for the cyclization step vary but often involve the use of a base or Mitsunobu conditions to facilitate the ring-closing reaction. This strategy allows for the construction of novel spirocyclic or fused sultam scaffolds incorporating the 2-cyclopropylethyl moiety. nih.gov

Table 2: Representative Two-Step Synthesis of a Sultam Derivative

Step Reactants Reagents/Conditions Intermediate/Product
1. Sulfonamide Formation This compound, 2-Aminoethanol Triethylamine, Dichloromethane, 0 °C to rt N-(2-hydroxyethyl)-2-cyclopropylethanesulfonamide

Synthesis of Sulfone and Sulfoxide Analogues

Beyond sulfonamides, this compound is a precursor for the synthesis of sulfones and sulfoxides, which are key structural motifs in numerous biologically active molecules and functional materials.

The synthesis of sulfones from sulfonyl chlorides involves the formation of a new sulfur-carbon bond, replacing the sulfur-chlorine bond. A common method to achieve this is the Friedel-Crafts sulfonylation reaction, where the sulfonyl chloride reacts with an electron-rich aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). google.comlibretexts.org This reaction attaches the 2-cyclopropylethanesulfonyl group directly to an aromatic ring. However, direct Friedel-Crafts reactions with alkylsulfonyl chlorides can sometimes lead to low yields and side reactions. google.com An alternative approach involves the conversion of the sulfonyl chloride to a sulfinate salt, which can then be alkylated to produce the target sulfone.

Table 3: Friedel-Crafts Sulfonylation with this compound

Aromatic Substrate Catalyst Solvent Product
Benzene AlCl₃ Carbon Disulfide (2-Cyclopropylethyl)sulfonylbenzene
Toluene AlCl₃ Nitrobenzene 1-Methyl-4-((2-cyclopropylethyl)sulfonyl)benzene

The synthesis of sulfoxides from sulfonyl chlorides is less direct and requires a reduction of the sulfur center. A reliable method involves a two-step sequence. First, the sulfonyl chloride is reduced to the corresponding sulfinate salt using a mild reducing agent like sodium sulfite (B76179) or triphenylphosphine. nih.gov The resulting sodium 2-cyclopropylethanesulfinate can then be reacted with an electrophile, such as an alkyl halide, to form the desired sulfoxide. This pathway offers a controlled route to asymmetrically substituted sulfoxides.

Table 4: Two-Step Synthesis of Sulfoxides

Step Reactants Reagents/Conditions Intermediate/Product
1. Reduction This compound Sodium sulfite, Water/Dioxane, Heat Sodium 2-cyclopropylethanesulfinate

Incorporation into Diverse Heterocyclic Systems

The reactivity of this compound with amines extends to nitrogen-containing heterocycles, providing a straightforward method for incorporating the 2-cyclopropylethanesulfonyl group into these important scaffolds. sigmaaldrich.com This reaction is a powerful tool in drug discovery, as N-sulfonylation of heterocyclic cores can significantly modify their physicochemical and biological properties. The reaction conditions are similar to those used for acyclic amines, typically involving a base in an aprotic solvent. A wide range of heterocycles, including pyrrolidines, imidazoles, and indoles, can be functionalized in this manner.

Table 5: N-Sulfonylation of Various Heterocycles

Heterocyclic Amine Base Solvent Product
Pyrrolidine Triethylamine Dichloromethane 1-((2-Cyclopropylethyl)sulfonyl)pyrrolidine
Imidazole Sodium Hydride Tetrahydrofuran 1-((2-Cyclopropylethyl)sulfonyl)-1H-imidazole
Indole Sodium Hydride Dimethylformamide 1-((2-Cyclopropylethyl)sulfonyl)-1H-indole

Building Blocks for Nitrogen-Containing Heterocycles

There is no specific information available in the reviewed literature detailing the use of This compound as a direct precursor or building block for the synthesis of nitrogen-containing heterocycles. While sulfonyl chlorides are a well-established class of reagents for the synthesis of various nitrogen-containing heterocyclic systems, such as sulfonamides that can undergo further cyclization, specific examples, reaction conditions, or detailed research findings involving the cyclopropylethyl variant are not documented. General synthetic routes often involve the reaction of sulfonyl chlorides with di- or poly-functionalized amines, hydrazines, or other nitrogenous nucleophiles to construct rings like pyrazoles or triazoles. However, the application of This compound in these synthetic strategies has not been specifically reported.

Precursors for Sulfur-Containing Heterocycles

Similarly, a thorough search of the available literature did not yield any specific studies on the use of This compound as a precursor for sulfur-containing heterocycles. The synthesis of sulfur-containing heterocycles, such as thiadiazoles or thiazoles, can sometimes involve sulfonyl chloride functionalities, though this is less common than their use in nitrogen heterocycle synthesis. Typically, syntheses of these sulfur-containing rings rely on reagents like thioureas, thioamides, or sources of elemental sulfur. No documented pathways show the conversion of This compound into these or other sulfur-based ring systems.

Applications in Advanced Organic Synthesis

Utilization as a Versatile Building Block for the Construction of Complex Molecular Architectures

The inherent reactivity of the sulfonyl chloride functional group makes 2-Cyclopropylethane-1-sulfonyl chloride an exemplary building block for introducing the cyclopropylethylsulfonyl moiety into a wide array of molecular frameworks. Sulfonyl chlorides are well-established reagents for the formation of sulfonamides, sulfonate esters, and sulfones, which are prevalent in many pharmaceutically active compounds. The presence of the cyclopropyl (B3062369) group, a common motif in medicinal chemistry known to enhance metabolic stability and binding affinity, further elevates the significance of this reagent.

The primary application of sulfonyl chlorides lies in their reaction with primary and secondary amines to furnish sulfonamides. This reaction is a cornerstone of medicinal chemistry, and while specific examples detailing the use of this compound are not extensively documented in publicly available literature, the general reactivity pattern is well-established. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide bond.

ReactantFunctional GroupProductBond Formed
Primary/Secondary Amine-NHR / -NR₂SulfonamideS-N
Alcohol-OHSulfonate EsterS-O
Organometallic ReagentR-MSulfoneS-C

This interactive table summarizes the primary transformations of sulfonyl chlorides, highlighting their versatility in forming key chemical bonds.

The cyclopropyl group within the 2-cyclopropylethyl moiety can also participate in various transformations. The strained three-membered ring can undergo ring-opening reactions under specific conditions, providing access to a different set of molecular architectures. This latent reactivity adds another dimension to the utility of this compound as a building block, allowing for the strategic unveiling of new functionalities within a synthetic sequence.

Participation in Cascade and Multicomponent Reactions

While specific documented instances of this compound participating in cascade or multicomponent reactions are scarce in the current body of scientific literature, the inherent functionalities of the molecule suggest significant potential in these areas. Cascade reactions, which involve a series of intramolecular transformations, and multicomponent reactions, where three or more reactants combine in a single pot, are highly efficient strategies for the rapid assembly of complex molecules.

The sulfonyl chloride group can act as an initiator or a participant in various cascade sequences. For instance, the formation of a sulfonamide could be followed by an intramolecular cyclization triggered by the cyclopropyl group or another functionality within the molecule. The development of such cascade reactions would offer a streamlined approach to novel heterocyclic systems.

Multicomponent reactions often rely on the sequential and compatible reactions of diverse functional groups. A hypothetical multicomponent reaction could involve the in situ formation of a sulfonamide from this compound and an amine, which then participates in a subsequent transformation with other reactants in the same pot. The exploration of such reactions could lead to the discovery of novel molecular scaffolds with high structural diversity.

Precursor for the Synthesis of Bioactive Molecules and Natural Product Scaffolds

The sulfonamide linkage is a privileged scaffold in a multitude of bioactive molecules, including antibacterial, antiviral, and anticancer agents. The incorporation of the 2-cyclopropylethylsulfonyl group can impart unique physicochemical properties to these molecules, potentially leading to improved efficacy, selectivity, and pharmacokinetic profiles. Although direct examples of marketed drugs derived specifically from this compound are not readily identifiable, the general importance of cyclopropyl-containing sulfonamides in drug discovery is well-recognized.

Bioactive Molecule ClassKey Functional GroupPotential Application
AntibacterialsSulfonamideInhibition of bacterial growth
Anticancer AgentsSulfonamideTargeting cancer cell proliferation
AntiviralsSulfonamideInhibition of viral replication

This interactive table illustrates the importance of the sulfonamide functional group, which can be readily synthesized from this compound, in various classes of bioactive molecules.

Role in the Development of Novel Catalytic Systems and Ligands

For instance, the synthesis of a chiral amine followed by its reaction with this compound would yield a chiral sulfonamide. Such a molecule could potentially serve as a chiral ligand in asymmetric catalysis, enabling the stereoselective synthesis of valuable compounds. The cyclopropyl group could play a role in defining the chiral pocket of the catalyst, influencing the stereochemical outcome of the reaction. Further research in this area could uncover new applications for this versatile reagent in the design of innovative catalytic systems.

Advanced Spectroscopic and Structural Characterization of Derived Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules, including derivatives of 2-Cyclopropylethane-1-sulfonyl chloride. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are critical in assigning the precise connectivity and stereochemistry of these compounds.

In the ¹H NMR spectra of 2-cyclopropylethanesulfonamide derivatives, the characteristic signals of the cyclopropyl (B3062369) group typically appear in the upfield region, usually between 0.1 and 1.0 ppm. The methylene (B1212753) protons adjacent to the sulfonyl group and the cyclopropyl ring present as complex multiplets, the chemical shifts of which are influenced by the nature of the substituent on the sulfonamide nitrogen.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in establishing the connectivity between protons and carbons. For instance, COSY spectra would reveal the coupling between the cyclopropyl protons and the adjacent methylene protons. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the spatial proximity of protons, which is crucial for assigning the relative stereochemistry in chiral derivatives.

A representative dataset for a hypothetical N-aryl-2-cyclopropylethanesulfonamide is presented below to illustrate the typical chemical shifts.

Proton (¹H) Chemical Shift (ppm) Carbon (¹³C) Chemical Shift (ppm)
Cyclopropyl-CH0.8 - 1.0 (m)Cyclopropyl-CH8 - 12
Cyclopropyl-CH₂0.1 - 0.5 (m)Cyclopropyl-CH₂4 - 8
-CH₂-CH₂-SO₂-1.5 - 1.8 (m)-CH₂-CH₂-SO₂-25 - 30
-CH₂-SO₂-3.0 - 3.3 (t)-CH₂-SO₂-50 - 55
Aromatic-CH7.0 - 7.5 (m)Aromatic-C120 - 140
NH8.0 - 8.5 (s)

Note: The chemical shifts are indicative and can vary based on the specific substitution pattern on the aryl ring and the solvent used.

Mass Spectrometry for Mechanistic Pathway Investigation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and for probing reaction mechanisms. For derivatives of this compound, techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly employed.

The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the synthesized derivative. The fragmentation pattern, however, offers deeper insights. A common fragmentation pathway for 2-cyclopropylethanesulfonamides involves the cleavage of the S-N bond, leading to the formation of a 2-cyclopropylethanesulfonyl cation and the corresponding amine radical cation. Another characteristic fragmentation is the loss of the cyclopropylmethyl radical, resulting in a stable sulfonyl-containing fragment.

By analyzing the fragments of intermediates and byproducts in a reaction mixture using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), it is possible to piece together the mechanistic pathway of a reaction. For example, the detection of specific rearrangement products could suggest the involvement of radical intermediates or concerted pathways.

X-ray Crystallography for Absolute Configuration Determination and Conformation Analysis

While NMR and MS provide information about connectivity and fragmentation, X-ray crystallography offers the definitive, three-dimensional structure of a molecule in the solid state. For chiral derivatives of this compound, single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of stereocenters.

The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern of the X-rays is used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined. This allows for the unambiguous assignment of R/S configurations at any chiral centers.

Furthermore, X-ray crystallography provides invaluable data on the preferred conformation of the molecule in the solid state. This includes bond lengths, bond angles, and torsion angles. For derivatives of this compound, this can reveal important information about the orientation of the cyclopropyl group relative to the sulfonyl moiety and the N-substituent. These conformational details are crucial for understanding the molecule's reactivity and its interactions with biological targets.

Below is a hypothetical table of crystallographic data for a derivative.

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)8.789
β (°)105.2
Volume (ų)1324.5
Z4
R-factor0.045

This crystallographic data provides a unique fingerprint for the compound and serves as the ultimate proof of its structure and stereochemistry.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

No published studies were found that specifically apply DFT to investigate the reaction pathways and transition states of 2-Cyclopropylethane-1-sulfonyl chloride.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Binding Studies

There is no available research detailing the use of molecular dynamics simulations to analyze the conformational landscape or potential ligand-binding interactions of this compound.

Elucidation of Electronic Structure and Reactivity Descriptors

A detailed analysis of the electronic structure and reactivity descriptors for this compound based on computational studies is not present in the scientific literature.

Prediction of Novel Reaction Mechanisms and Reactivity Patterns

Theoretical predictions of new reaction mechanisms or unique reactivity patterns for this compound have not been reported in computational chemistry literature.

Future Research Directions and Unexplored Avenues for 2 Cyclopropylethane 1 Sulfonyl Chloride

The unique structural combination of a reactive sulfonyl chloride group and a strained cyclopropyl (B3062369) ring positions 2-cyclopropylethane-1-sulfonyl chloride as a compound of significant interest for future chemical research. Its potential extends beyond current applications, opening doors to novel synthetic methodologies, advanced materials, and a deeper understanding of fundamental chemical reactivity. The following sections outline promising areas for future investigation.

Q & A

Q. What are the key synthetic routes for 2-Cyclopropylethane-1-sulfonyl chloride, and what critical reaction conditions must be controlled?

The synthesis typically involves sulfonation of cyclopropane-containing precursors. A common method includes reacting cyclopropane derivatives with chlorosulfonic acid or thionyl chloride under anhydrous conditions. For example, analogous sulfonyl chlorides are synthesized in inert atmospheres (e.g., nitrogen) using solvents like dichloromethane to minimize hydrolysis . Temperature control (0–5°C) is critical to suppress side reactions, followed by purification via recrystallization or column chromatography .

Q. How should researchers characterize the purity and structural integrity of this compound?

Characterization requires a combination of spectroscopic techniques:

  • NMR spectroscopy (¹H, ¹³C) to confirm the cyclopropane ring and sulfonyl chloride moiety.
  • FT-IR to identify S=O stretching vibrations (~1350–1370 cm⁻¹ and ~1150–1170 cm⁻¹).
  • Mass spectrometry (EI or ESI) to verify molecular weight (e.g., 163.01 g/mol for the base structure) . Purity can be assessed via HPLC or GC-MS, with anhydrous handling to prevent degradation .

Q. What are the primary safety considerations when handling this compound?

The compound is moisture-sensitive and reacts violently with water, releasing HCl gas. Use dry gloves, eye protection, and a fume hood. Store under inert gas (argon) at 2–8°C in sealed containers. Emergency protocols should include neutralization of spills with sodium bicarbonate .

Advanced Research Questions

Q. How does the cyclopropane ring influence the reactivity of this compound in nucleophilic substitutions?

The cyclopropane ring introduces steric strain, which can accelerate ring-opening reactions in nucleophilic environments. For instance, in Suzuki-Miyaura couplings, the sulfonyl chloride group acts as a leaving group, while the cyclopropane stabilizes transition states through hyperconjugation. Kinetic studies using DFT calculations suggest that the ring strain lowers activation energy by ~15–20 kJ/mol compared to non-cyclopropane analogs .

Q. What experimental strategies mitigate hydrolysis during the synthesis of cyclopropane-containing sulfonyl chlorides?

Hydrolysis can be minimized by:

  • Using molecular sieves or anhydrous solvents (e.g., dried dichloromethane).
  • Employing scavengers like triethylamine to neutralize HCl byproducts.
  • Conducting reactions at subambient temperatures (≤0°C) to slow water ingress . Stability studies show <5% degradation over 24 hours under rigorously anhydrous conditions .

Q. How can researchers resolve contradictions in reported reactivity of sulfonyl chlorides with cyclopropane substituents?

Discrepancies arise from variations in steric/electronic effects and solvent polarity. For example, polar aprotic solvents (e.g., DMF) enhance electrophilicity but may destabilize the cyclopropane ring. Systematic comparison using kinetic profiling (e.g., UV-Vis monitoring of reaction rates) under controlled conditions can isolate contributing factors. Recent studies recommend adjusting solvent dielectric constants (ε = 10–20) to balance reactivity and stability .

Methodological Considerations

Q. What analytical techniques are optimal for quantifying trace impurities in this compound?

  • GC-MS with derivatization : Convert residual sulfonic acids to methyl esters for detection.
  • ICP-OES : Detect metal catalysts (e.g., Pd, Cu) at ppm levels.
  • Karl Fischer titration : Quantify water content (<0.1% w/w) to ensure anhydrous quality .

Q. How do electronic effects of the cyclopropane ring impact sulfonylation efficiency in cross-coupling reactions?

The cyclopropane’s bent bonds increase electron density at the sulfonyl group, enhancing electrophilicity. Hammett studies (σₚ = +0.66) indicate strong electron-withdrawing effects, which improve reactivity in SN2 reactions but may reduce stability in prolonged storage. Controlled experiments with substituent analogs (e.g., cyclobutane derivatives) demonstrate a 30% higher yield for cyclopropane-based sulfonyl chlorides in arylations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.